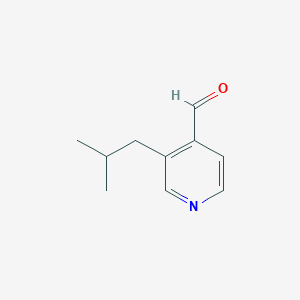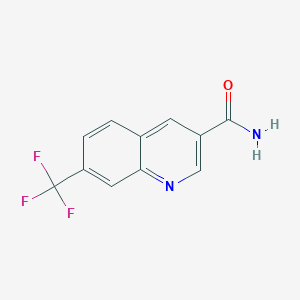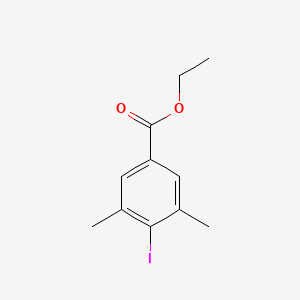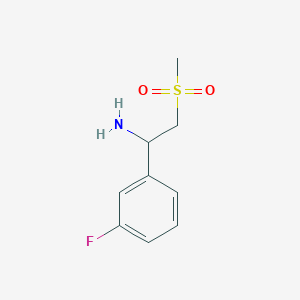
Ethyl 4-bromo-6-nitroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-6-nitroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrN2O4 and a molecular weight of 325.11 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6-nitroquinoline-3-carboxylate typically involves the bromination and nitration of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with nitric acid to introduce the nitro group at the 6-position. The resulting compound is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Various substituted quinoline derivatives.
Reduction: Ethyl 4-amino-6-nitroquinoline-3-carboxylate.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Ethyl 4-bromo-6-nitroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimalarial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-nitroquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Ethyl 4-bromo-6-nitroquinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of a nitro group, leading to different reactivity and applications.
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Contains a hydroxyl group, which can affect its solubility and biological activity.
This compound: Unique due to the presence of both bromine and nitro groups, providing distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of more complex molecules
Properties
CAS No. |
1378260-95-7 |
|---|---|
Molecular Formula |
C12H9BrN2O4 |
Molecular Weight |
325.11 g/mol |
IUPAC Name |
ethyl 4-bromo-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3 |
InChI Key |
POGCJNPTUXPWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


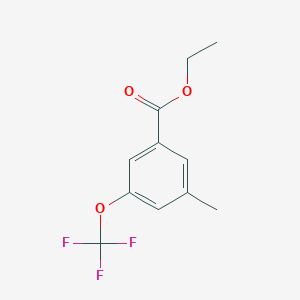
![1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13018925.png)
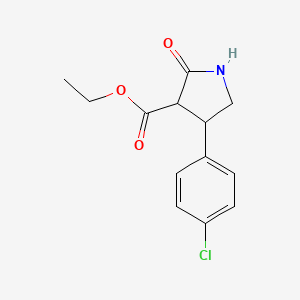
![5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13018936.png)
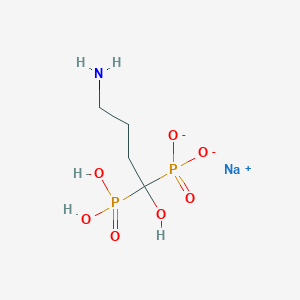
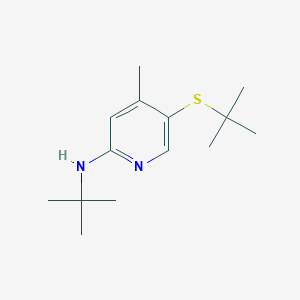
![4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13018962.png)
![Ethyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13018964.png)
![6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13018965.png)
